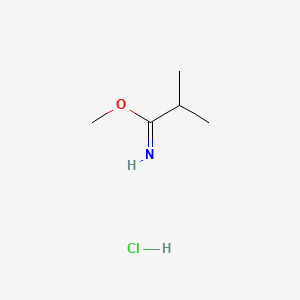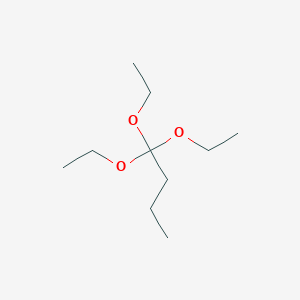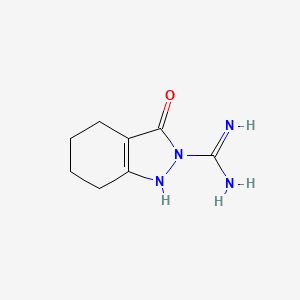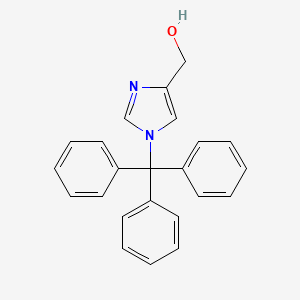
2-(2-Thiophen-2-yl-acetylamino)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-Thiophen-2-yl-acetylamino)-benzoic acid” is a small molecule . It belongs to the class of organic compounds known as n-acyl-l-alpha-amino acids, which are n-acylated alpha amino acids that have the L-configuration of the alpha-carbon atom .
Synthesis Analysis
The synthesis of similar compounds involves a two-step process. In this process, 2-(thiophen-2-yl)acetic acid is first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis
The molecular formula of the compound is C14H14N2O5S2 . The average mass is 354.401 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 86.9±0.5 cm3, and a molar volume of 227.7±7.0 cm3 . It has 6 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds .Aplicaciones Científicas De Investigación
Anticancer Activity
The synthesis and characterization of thiophene acetyl salicylic acid esters, specifically ortho- and para-positional isomers, have been explored for their cytotoxic effects against cancer and normal cell lines. The study revealed that these compounds, including 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid, exhibit significant in vitro cytotoxic activity against tumor cell lines such as A549 (lung cancer) and Caco2 (colon cancer), with the ortho-isomer showing a higher activity and inducing cell death more potently than the para-isomer. This indicates the critical role of positional isomerism in the pharmacological properties of these compounds, particularly against colon cancer cell lines, highlighting their potential as anticancer agents (Ünver & Cantürk, 2017).
Luminescence Sensitization
Thiophenyl-derivatized nitrobenzoic acid ligands have been studied for their ability to sensitize the luminescence of Eu(III) and Tb(III). These compounds, including complexes formed with 2-nitro-3-thiophen-3-yl-benzoic acid, exhibit significant luminescence upon solution and solid-state species characterization. The study indicates that replacing benzene in the π-bridge with a thiazole ring can improve light-harvesting capability, which is crucial for developing efficient luminescent materials. The quantum yields and luminescence lifetimes reported for these compounds are among the highest for Ln(III) solutions with this type of sensitizer, suggesting their potential application in luminescence-based technologies (Viswanathan & Bettencourt-Dias, 2006).
Antimicrobial Activity
The antimicrobial evaluation of new thiophene derivatives has been conducted, revealing that compounds like 2-(2-cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide and its derivatives exhibit significant antimicrobial activity against various pathogens. This suggests that these thiophene-based compounds could serve as potential antimicrobial agents, providing a foundation for further research into their application in combating microbial infections (Khalil, Berghot, Abd El-Ghani, & Gouda, 2010).
Synthesis and Characterization for Drug Development
Research into the synthesis and characterization of thiophene derivatives for potential drug development has led to the creation of compounds with a variety of biological activities. For instance, the synthesis of 2-(2-aryl)ethylbenzoic acid derivatives, including those derived from thiophene, highlights the versatility of thiophene compounds in medicinal chemistry. These compounds are synthesized via various chemical reactions, such as the Wittig-Horner reaction, showcasing their potential for further modification and application in developing new therapeutic agents (Chen, 2012).
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Thiophen-2-yl-acetylamino)-benzoic acid is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria, including Escherichia coli (strain K12) , that provides resistance to beta-lactam antibiotics.
Mode of Action
It is known that the compound interacts with its target, beta-lactamase . The specifics of this interaction and the resulting changes are yet to be elucidated.
Propiedades
IUPAC Name |
2-[(2-thiophen-2-ylacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-12(8-9-4-3-7-18-9)14-11-6-2-1-5-10(11)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFXZOGWPLCRJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349545 |
Source


|
| Record name | 2-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |
CAS RN |
330635-60-4 |
Source


|
| Record name | 2-(2-Thiophen-2-yl-acetylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)
![tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate](/img/structure/B1297173.png)



![1,3,8-Triazaspiro[4.5]decan-2-one](/img/structure/B1297181.png)
![8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B1297182.png)


